

An In-depth Technical Guide to the Spectroscopic Characterization of Oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Oxazole-4-carbonitrile

Cat. No.: B1450848

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **oxazole-4-carbonitrile** (CAS No. 55242-84-7), a vital heterocyclic building block in pharmaceutical and agrochemical research.^[1] The unique reactivity of its oxazole ring makes it a valuable intermediate for synthesizing biologically active molecules, including anti-inflammatory and antimicrobial agents.^[1] This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing information from these distinct analytical techniques, this guide establishes a definitive spectroscopic profile for the unambiguous identification and quality assessment of **oxazole-4-carbonitrile** for researchers, scientists, and professionals in drug development.

Introduction

Oxazole-4-carbonitrile is a five-membered heterocyclic compound with the molecular formula C₄H₂N₂O and a molecular weight of 94.07 g/mol.^{[1][2]} Its structure, featuring both an oxazole ring and a nitrile functional group, confers a unique electronic profile that is leveraged in the synthesis of more complex molecules.^{[1][3]} Given its role as a key intermediate, rigorous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. This guide details the fundamental spectroscopic techniques used

to characterize this molecule, explaining the causal relationships between its molecular structure and the resulting spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For **oxazole-4-carbonitrile**, both ^1H (proton) and ^{13}C NMR provide unambiguous confirmation of its distinct chemical environment.

^1H NMR Spectroscopy

The proton NMR spectrum of **oxazole-4-carbonitrile** is characterized by its simplicity, which directly reflects the molecule's structure. There are two protons attached to the oxazole ring at positions 2 and 5.

- Causality and Interpretation: The protons on the oxazole ring are located in an electron-deficient (deshielded) environment due to the electronegativity of the adjacent oxygen and nitrogen atoms. This deshielding effect causes their signals to appear at a high chemical shift (downfield) in the spectrum. The proton at the C2 position is typically the most deshielded, appearing at the lowest field, followed by the proton at the C5 position.

Table 1: ^1H NMR Spectroscopic Data for **Oxazole-4-carbonitrile**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
H-2	~8.8	Singlet (s)
H-5	~8.4	Singlet (s)

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides critical information about the carbon framework of the molecule.^[4]

- Causality and Interpretation: The spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the nitrile group ($\text{C}\equiv\text{N}$) is typically

found in the 110-120 ppm range. The carbons of the oxazole ring are significantly deshielded. The C2 carbon, bonded to both oxygen and nitrogen, appears at the lowest field. The C4 and C5 carbons also exhibit distinct chemical shifts influenced by their position relative to the heteroatoms and the nitrile substituent.

Table 2: ^{13}C NMR Spectroscopic Data for **Oxazole-4-carbonitrile**[4]

Carbon Assignment	Chemical Shift (δ , ppm)
C2	~155
C5	~145
C4	~125
CN	~115

Note: Data is approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

- Causality and Interpretation: The IR spectrum of **oxazole-4-carbonitrile** is dominated by a strong, sharp absorption band characteristic of the nitrile group ($\text{C}\equiv\text{N}$). This vibration involves a significant change in dipole moment, resulting in a high-intensity peak. Other key vibrations include the $\text{C}=\text{N}$ and $\text{C}=\text{C}$ stretching of the oxazole ring and the $\text{C}-\text{O}-\text{C}$ stretching vibration.

Table 3: Key IR Absorption Bands for **Oxazole-4-carbonitrile**

Functional Group	Wavenumber (cm^{-1})	Intensity	Vibrational Mode
$\text{C}\equiv\text{N}$ (Nitrile)	~2240 - 2260	Strong, Sharp	Stretching
$\text{C}=\text{N}$ (Oxazole Ring)	~1500 - 1600	Medium	Stretching
$\text{C}=\text{C}$ (Oxazole Ring)	~1400 - 1500	Medium	Stretching

| C-O-C (Oxazole Ring) | ~1050 - 1150 | Strong | Asymmetric Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

- Causality and Interpretation: In an electron ionization (EI) mass spectrum, **oxazole-4-carbonitrile** will exhibit a prominent molecular ion peak (M^+) corresponding to its molecular weight (94.07 g/mol).[1][2] The fragmentation pattern is characteristic of the oxazole ring system. The parent oxazole molecule is known to fragment via the loss of CO, HCN, and H atoms.[5] For **oxazole-4-carbonitrile**, fragmentation would likely involve the loss of the nitrile group (CN) and subsequent ring cleavage.

Table 4: Expected Mass Spectrometry Data for **Oxazole-4-carbonitrile**

m/z Value	Proposed Fragment
94	$[C_4H_2N_2O]^+$ (Molecular Ion, M^+)
68	$[M - CN]^+$
66	$[M - CO]^+$

| 40 | $[M - CO - CN]^+$ |

Integrated Spectroscopic Profile and Structural Confirmation

The definitive structural confirmation of **oxazole-4-carbonitrile** is achieved by integrating the data from all spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

- MS confirms the molecular weight is 94.
- IR confirms the presence of a key nitrile (C≡N) functional group.

- ^{13}C NMR confirms the presence of four distinct carbon environments, including one nitrile and three sp^2 -hybridized ring carbons.
- ^1H NMR confirms the presence of two distinct protons on the heterocyclic ring.

The relationship between the molecular structure and its key spectroscopic signatures is visualized below.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. capotchem.cn [capotchem.cn]
- 3. researchgate.net [researchgate.net]
- 4. Oxazole-4-carbonitrile(55242-84-7) ^{13}C NMR spectrum [chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Characterization of Oxazole-4-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1450848#oxazole-4-carbonitrile-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com